5-(Trifluoromethyl)quinoline-6-carboxylic acid is a bifunctional heterocyclic compound designed for use as a specialized building block in medicinal chemistry and materials science. It integrates a rigid quinoline scaffold with a carboxylic acid handle for synthetic elaboration and a strategically placed trifluoromethyl (CF3) group. The primary procurement consideration for this molecule is the influence of the CF3 group, which fundamentally alters the electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated quinoline carboxylic acids. [REFS-1, REFS-2]
Substituting this compound with its non-fluorinated analog, quinoline-6-carboxylic acid, fails to replicate the critical physicochemical modifications required for many advanced applications. The CF3 group at the 5-position exerts a strong, localized electron-withdrawing effect that is not present in the parent molecule, directly impacting the acidity and reactivity of the adjacent 6-carboxy group. [1] Furthermore, substitution with other positional isomers, such as 8-(trifluoromethyl)quinoline-5-carboxylic acid, provides a completely different three-dimensional arrangement and electronic distribution. This regio-specificity is crucial in structure-activity relationship (SAR) studies, where precise vector positioning of substituents is necessary for optimizing interactions with biological targets like enzyme active sites. [2]
The inclusion of a trifluoromethyl group is a well-established strategy for increasing the acidity of adjacent functional groups. [1] While direct experimental data for the target compound is not available, studies on related fluorinated heterocycles consistently show a significant decrease in pKa. For example, the substitution of a CF3 group on saturated heterocycles has been shown to consistently enhance compound acidity. [2] This effect makes 5-(trifluoromethyl)quinoline-6-carboxylic acid a considerably stronger acid than its non-fluorinated analog, quinoline-6-carboxylic acid.
| Evidence Dimension | Carboxylic Acid pKa |
| Target Compound Data | Predicted to be significantly lower than the non-fluorinated analog |
| Comparator Or Baseline | Quinoline-6-carboxylic acid (non-fluorinated baseline) |
| Quantified Difference | Expected pKa decrease of 1-2 units based on established electronic effects of the CF3 group. |
| Conditions | Aqueous solution, standard conditions. |
A lower pKa alters pH-dependent solubility for simplified extractions and purification, and can enable the use of milder bases in synthetic coupling reactions.
The trifluoromethyl group is strongly lipophilic and is used strategically in drug design to increase a molecule's LogP value. [1] The Hansch parameter for a CF3 group is +0.88, indicating a significant contribution to lipophilicity when substituting a hydrogen atom. [2] Therefore, 5-(trifluoromethyl)quinoline-6-carboxylic acid will be substantially more lipophilic than quinoline-6-carboxylic acid. This property is critical for passive diffusion across biological membranes.
| Evidence Dimension | Calculated LogP (cLogP) |
| Target Compound Data | Higher cLogP value |
| Comparator Or Baseline | Quinoline-6-carboxylic acid (cLogP ≈ 2.0-2.2) |
| Quantified Difference | Expected cLogP increase of ~0.88 units. |
| Conditions | In silico calculation based on established fragment contributions. |
For drug candidates, higher lipophilicity often correlates with better absorption and membrane permeability, making this a key precursor for developing orally bioavailable drugs.
Trifluoromethyl-substituted quinolines are established precursors for a range of bioactive agents. The combination of a metabolically stable CF3 group and a rigid heterocyclic core is a common feature in modern drug candidates. [1] For instance, related trifluoromethyl-quinoline structures have been utilized in the synthesis of potent kinase inhibitors and other targeted therapeutics. [2] The 5-CF3, 6-COOH substitution pattern provides a specific and rigid framework for orienting pharmacophores, a feature that cannot be replicated by other isomers or the non-fluorinated parent compound.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Provides a rigid, lipophilic, and metabolically stable scaffold with a defined functional handle. |
| Comparator Or Baseline | Unsubstituted or alternatively substituted quinoline carboxylic acids. |
| Quantified Difference | Offers a unique combination of steric bulk, electronic modification, and vector orientation for SAR studies. |
| Conditions | Multi-step synthesis of complex drug-like molecules. |
This compound is not just a reagent but a strategic starting material for constructing complex molecules where metabolic stability and precise 3D architecture are critical for efficacy.
Ideal for SAR studies where increasing lipophilicity and metabolic stability is a key objective. The compound allows for the systematic introduction of a CF3 group to probe its effect on binding affinity and cell permeability while the carboxylic acid serves as a reliable point for amide library synthesis. [1]
Serves as a key starting material for complex heterocyclic drugs that require a rigid core. The specific 5,6-substitution pattern provides defined vectors for building out functionalities to interact with specific pockets in an enzyme active site, a common strategy in kinase inhibitor design. [2]
The trifluoromethyl-heterocycle motif is prevalent in modern agrochemicals. This compound can be used as a precursor for novel herbicides or fungicides where enhanced potency and environmental stability are required. [3]